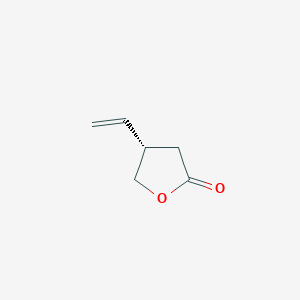
(S)-4-vinyl-dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-vinyl-dihydrofuran-2(3H)-one, also known as 4-VDO, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. This molecule is a chiral compound, which means that it has two enantiomers, (S)-4-VDO and (R)-4-VDO. In
Aplicaciones Científicas De Investigación
Crosslinking in Polymer Science
Crosslinked poly(vinyl alcohol) (PVA) membranes are highlighted for their significance in water treatment applications due to PVA's inherent hydrophilicity. These membranes offer thermal and chemical resistance, high anti-fouling potential, and high water permeability. The challenge lies in crosslinking PVA to retain contaminants while minimizing swelling and pressure compaction, which is critical for economical permeate fluxes. Various crosslinking agents, including glutaraldehyde, formaldehyde, and glycidyl acrylate, have been explored, with the goal of achieving a balance between crosslinking efficiency and maintaining PVA's hydrophilicity for effective water treatment (Bolto et al., 2009).
Enhancing Proton Conductivity in Polymer Membranes
Proton-Conducting Polymeric Membranes based on 1,2,4-Triazole demonstrate significant improvements in the basic characteristics of electrolyte membranes for fuel cell applications. Modifications with 1H-1,2,4-triazole and its copolymers increase thermal stability, enhance mechanical strength, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. These advancements offer a promising approach for developing heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Propiedades
IUPAC Name |
(4S)-4-ethenyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


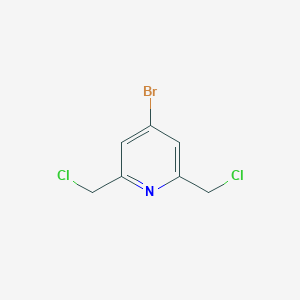
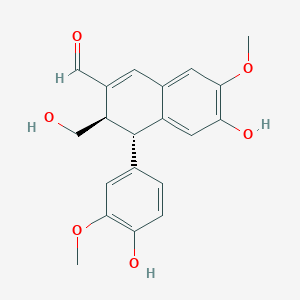


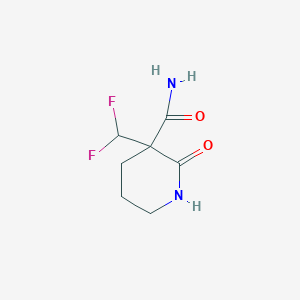

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
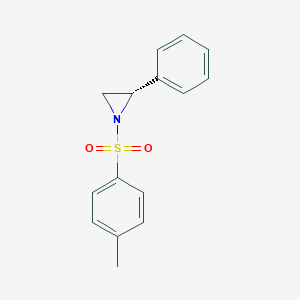
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
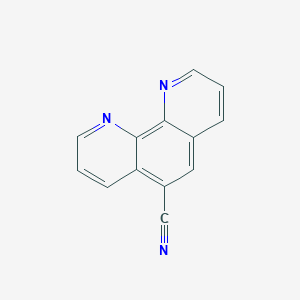
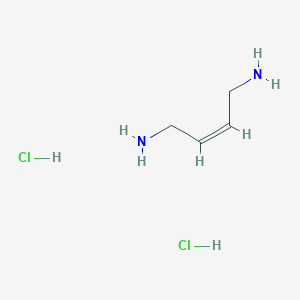
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)